molecular formula C10H8Cl2O B8398774 1-(2,6-Dichlorophenyl)but-3-yn-1-ol

1-(2,6-Dichlorophenyl)but-3-yn-1-ol

Cat. No. B8398774
M. Wt: 215.07 g/mol
InChI Key: DEBJGERBMMIBPI-UHFFFAOYSA-N
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Patent
US08022206B2

Procedure details

General Procedure BB: To a mixture of zinc (0.60 g, 9.2 mmol) in THF (1 mL) was added 1,2-Dibromoethane (0.03 mL, 0.3 mmol). The resulting mixture was stirred under reflux for 15 min and then cooled to rt. To the reaction mixture was added TMSCl (0.03 mL, 0.2 mmol) and THF (5 mL). A solution of propargyl bromide (0.750 mL, 8.42 mmol) and THF (3 mL) was then added dropwise to the reaction mixture over a 30 min period at −10° C. After 1 h, 2,6-Dichlorobenzaldehyde (1.46 g, 8.33 mmol) was added to the reaction mixture and allowed to warm to rt and stirred for 36 h. The reaction mixture was quenched with 1 M aqueous HCl (15 mL) and the organic layer was washed with brine (10 mL). The organic layer was dried over Na2SO4 and concentrated under reduced pressure to yield a dark yellow oil. The crude product was purified by silica gel chromatography using Hexane/EtOAc (80:20) as eluent to yield the desired product as a yellow oil. 1H NMR (CDCl3, 400 MHz): δ=2.03-2.06 (m, 1H), 2.82-2.90 (m, 1H), 3.00-3.07 (m, 1H), 3.09 (d, J=9.1 Hz, 1H), 5.67 (td, J=8.8, 6.6 Hz, 1H), 7.14-7.21 (m, 1H), 7.32 (d, 2H).
Quantity
0.03 mL
Type
reactant
Reaction Step One
Name
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
1.46 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrCCBr.C[Si](Cl)(C)C.[CH2:10](Br)[C:11]#[CH:12].[Cl:14][C:15]1[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[C:16]=1[CH:17]=[O:18]>C1COCC1.[Zn]>[Cl:14][C:15]1[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[C:16]=1[CH:17]([OH:18])[CH2:12][C:11]#[CH:10]

Inputs

Step One
Name
Quantity
0.03 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
0.03 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.46 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stirred for 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1 M aqueous HCl (15 mL)
WASH
Type
WASH
Details
the organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a dark yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C(CC#C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.